molecular formula C9H14O2 B076639 3-Cyclohexene-1-carboxylic acid, ethyl ester CAS No. 15111-56-5

3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No. B076639
CAS RN: 15111-56-5
M. Wt: 154.21 g/mol
InChI Key: BYNLHLLOIZDKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexene derivatives, including 3-cyclohexene-1-carboxylic acid, ethyl ester, often involves diastereoselective synthesis methodologies. For instance, Xin Cong and Z. Yao (2006) detailed a diastereoselective synthesis using readily available L-serine as a starting material, employing ring-closing metathesis and Grignard reactions as key steps, highlighting the efficiency and versatility of modern synthetic approaches in creating functionalized cyclohexene skeletons (Cong & Yao, 2006).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of cyclohexene derivatives. Studies such as those by Betul Acar et al. (2017), which synthesized and characterized molecules via spectroscopic methods and single crystal X-ray diffraction, provide deep insights into the molecular geometry, conformation, and electronic structure of cyclohexene derivatives (Acar et al., 2017).

Chemical Reactions and Properties

The reactivity of 3-cyclohexene-1-carboxylic acid, ethyl ester, is illustrated through various chemical reactions, such as bromination, epoxydation, and ring opening, as explored by G. Bellucci et al. (1972). These reactions not only demonstrate the compound's diverse reactivity but also its potential for further functionalization (Bellucci, Marioni, & Marsili, 1972).

Scientific Research Applications

  • Synthesis of Functionalized Cyclohexene Skeletons :

    • Xin Cong and Z. Yao (2006) described the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104. The synthesis utilized ring-closing metathesis and diastereoselective Grignard reactions as key steps, employing L-serine as the starting material (Cong & Yao, 2006).
  • Ester-Functionalized Polycarbonates :

    • R. Duchateau et al. (2006) studied the copolymerization of ester-functionalized cyclohexene oxide monomers with CO2 using a zinc catalyst. The study focused on the microstructure of the formed aliphatic polycarbonates using MALDI-ToF-MS analysis (Duchateau et al., 2006).
  • Optically Active Cyclohexene Derivative as an Antisepsis Agent :

    • M. Yamada et al. (2006) developed synthetic methods for an optically active cyclohexene derivative, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), which acts as an antisepsis agent. The synthesis involved esterification, catalytic hydrogenolysis, and transesterification processes (Yamada et al., 2006).
  • Synthesis of Fluoren-9-ones :

    • M. Ramana and P. V. Potnis (1993) described a method where ethyl cyclohexene-1-carboxylate undergoes reaction with various aromatic substrates to yield fluoren-9-ones, compounds significant in various chemical and pharmaceutical applications (Ramana & Potnis, 1993).
  • Stereochemical Bromination and Epoxydation Studies :

    • G. Bellucci et al. (1972) studied the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester. The research provided insight into the stereochemical outcomes of these reactions, important for understanding reaction mechanisms and designing specific molecular structures (Bellucci, Marioni, & Marsili, 1972).
  • Copolymerization and Polymer Chemistry :

    • M. Soucek et al. (1998) investigated the reactivity of cyclohexene oxide with carboxyl-functionalized polymers, providing insights into the reaction mechanisms and catalytic dependencies, which are vital for understanding and improving polymer synthesis (Soucek et al., 1998).
    • Airong Song, K. A. Parker, and N. Sampson (2009) described the alternating polymerization of cyclobutene 1-carboxylic esters and cyclohexene derivatives, providing a method for synthesizing heteropolymers with alternating functionality and backbone (Song, Parker, & Sampson, 2009).

Safety And Hazards

The primary hazard of 3-Cyclohexene-1-carboxylic acid, ethyl ester is the threat to the environment . Immediate steps should be taken to limit its spread to the environment . Since it is a liquid, it can easily penetrate the soil and contaminate groundwater and nearby streams .

Future Directions

The synthesis of 3-Cyclohexene-1-carboxylic acid, ethyl ester, through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary, represents a promising direction for future research . This method allows for the production of optically active isomers from easily available starting materials .

Relevant Papers The papers analyzed for this response include a study on the asymmetric synthesis of optically active 3-Cyclohexene-1-carboxylic acid , and a comprehensive overview of the chemistry of esters .

properties

IUPAC Name

ethyl cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNLHLLOIZDKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864557
Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclohex-3-ene-1-carboxylate

CAS RN

15111-56-5
Record name Ethyl 3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15111-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015111565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclohex-3-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYCLOHEXENE-1-CARBOXYLIC ACID, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0CLB7H7AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-carboxylic acid, ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Cyclohexene-1-carboxylic acid, ethyl ester
Reactant of Route 3
Reactant of Route 3
3-Cyclohexene-1-carboxylic acid, ethyl ester
Reactant of Route 4
Reactant of Route 4
3-Cyclohexene-1-carboxylic acid, ethyl ester
Reactant of Route 5
Reactant of Route 5
3-Cyclohexene-1-carboxylic acid, ethyl ester
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid, ethyl ester

Citations

For This Compound
6
Citations
ME Mutseyekwa, Ş Doğan… - Water Science and …, 2017 - iwaponline.com
The mechanism of byproduct formation and oxidation pathway of bisphenol A (BPA) during ozonation process have been compared under acidic, neutral and alkaline conditions at an …
Number of citations: 16 iwaponline.com
VG Nenajdenko, AV Statsuk, ES Balenkova - Tetrahedron, 2000 - Elsevier
… Major isomer 4-methyl-1-(2,2,2-trifluoroacetyl)-3-cyclohexene-1-carboxylic acid ethyl ester (4a… Minor isomer 3-methyl-1-(2,2,2-trifluoroacetyl)-3-cyclohexene-1-carboxylic acid ethyl ester …
Number of citations: 77 www.sciencedirect.com
R Neudert, W Bremser, H Wagner - Organic mass spectrometry, 1987 - Wiley Online Library
… The recombination of the substructures leads to 3-cyclohexene-1 -carboxylic acid ethyl ester, which is the unknown structure as confirmed by other spectroscopic methods. …
Number of citations: 23 onlinelibrary.wiley.com
S Lim, JL Shi, U von Gunten, DL McCurry - Water research, 2022 - Elsevier
Ozonation has been applied in water treatment for more than a century, first for disinfection, later for oxidation of inorganic and organic pollutants. In recent years, ozone has been …
Number of citations: 162 www.sciencedirect.com
D PARTIE - unodc.org
0 Cover Part Two\374 Page 1 PART TWO DEUXIÈME PARTIE SEGUNDA PARTE ﺀﺰﳉﺍ ﱐﺎﺜﻟﺍ 第二部分 ЧАСТЬ ВТΟΡАЯ Page 2 Page 3 315 - (...), [...] - (-)-(2R)-N-méthyl-1phénylpropan-2-…
Number of citations: 3 www.unodc.org
Z Huang, KC Schneider, SA Benner - Protocols for oligonucleotides and …, 1993 - Springer
As demonstrated by this volume, analogs of oligonucleotides retaining the molecular recognition properties of natural oligonucleotides, but having altered physical, chemical, and …
Number of citations: 25 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.